Diflorasone

描述

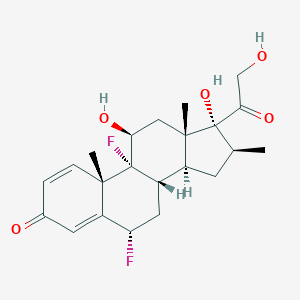

Structure

3D Structure

属性

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F2O5/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-19(15,2)21(14,24)17(27)9-20(13,3)22(11,29)18(28)10-25/h4-5,7,11,13-14,16-17,25,27,29H,6,8-10H2,1-3H3/t11-,13-,14-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXURHACBFYSXBI-XHIJKXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201036185 | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.53e-02 g/L | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2557-49-5 | |

| Record name | Diflorasone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2557-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diflorasone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002557495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflorasone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diflorasone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201036185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diflorasone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLORASONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2DHJ9645W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diflorasone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014368 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Diflorasone Diacetate in Skin Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone diacetate is a high-potency topical corticosteroid utilized in the management of various inflammatory dermatoses. Its therapeutic efficacy stems from a multi-faceted mechanism of action at the cellular and molecular level, primarily involving the modulation of gene expression to suppress the inflammatory cascade. This technical guide provides an in-depth exploration of the core mechanisms of this compound diacetate in preclinical skin inflammation models, supported by quantitative data from representative studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. While specific quantitative data for this compound diacetate in certain models is limited in publicly available literature, this guide leverages data from other potent corticosteroids to provide a comprehensive understanding of its expected activity.

Introduction

Skin inflammation is a complex biological response to various stimuli, including allergens, irritants, and pathogens. It is characterized by the cardinal signs of redness, swelling, heat, and pain, which are orchestrated by a complex interplay of immune cells, inflammatory mediators, and signaling pathways. Key molecular players in this process include cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as lipid mediators like prostaglandins and leukotrienes, which are produced through the arachidonic acid pathway. The transcription factors Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are pivotal in regulating the expression of many pro-inflammatory genes.

This compound diacetate, a synthetic fluorinated corticosteroid, is a therapeutic agent designed to potently suppress skin inflammation.[1] This guide elucidates its mechanism of action, focusing on its effects in established preclinical models of skin inflammation.

Molecular Mechanism of Action

The anti-inflammatory effects of this compound diacetate are primarily mediated through its interaction with the glucocorticoid receptor (GR).[1] The mechanism can be broadly categorized into genomic and non-genomic effects, with the genomic pathway being the most significant for its anti-inflammatory action.

Glucocorticoid Receptor Binding and Nuclear Translocation

Upon topical application, this compound diacetate penetrates the skin and enters the cytoplasm of keratinocytes, fibroblasts, and resident immune cells. Here, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event triggers a conformational change in the GR, leading to the dissociation of the associated proteins and the exposure of its nuclear localization signal. The activated this compound diacetate-GR complex then translocates into the nucleus.[1]

Modulation of Gene Expression

Inside the nucleus, the activated GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes. This binding enhances the transcription of genes encoding anti-inflammatory proteins such as annexin-1 (also known as lipocortin-1), and others.[1]

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably NF-κB and AP-1. It achieves this by either directly interacting with these transcription factors and preventing their binding to DNA, or by inducing the expression of inhibitory proteins like IκBα, which sequesters NF-κB in the cytoplasm.[2][3]

The net result of these genomic actions is a profound suppression of the inflammatory response.

Key Signaling Pathways Modulated by this compound Diacetate

The anti-inflammatory efficacy of this compound diacetate is largely attributable to its potent inhibition of key pro-inflammatory signaling pathways.

Inhibition of the Phospholipase A2 and Arachidonic Acid Pathway

A cornerstone of this compound diacetate's mechanism is the upregulation of annexin-1.[1] Annexin-1 is a potent inhibitor of phospholipase A2 (PLA2), the enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid.[1][4] By inhibiting PLA2, this compound diacetate effectively cuts off the supply of the precursor for the synthesis of potent inflammatory lipid mediators, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).

Suppression of NF-κB and AP-1 Signaling

This compound diacetate effectively suppresses the activation of the master pro-inflammatory transcription factors NF-κB and AP-1 in skin cells. This leads to a significant reduction in the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

Efficacy in Preclinical Skin Inflammation Models

The anti-inflammatory activity of this compound diacetate has been evaluated in various preclinical models that mimic different aspects of human inflammatory skin diseases.

Croton Oil-Induced Ear Edema in Mice

This is a widely used acute inflammation model to assess the potency of topical anti-inflammatory agents. Croton oil, a potent irritant, induces a rapid and robust inflammatory response characterized by edema (swelling). The efficacy of a topical corticosteroid is quantified by its ability to reduce this edema.

Table 1: Representative Anti-inflammatory Effects of Potent Corticosteroids in the Croton Oil-Induced Mouse Ear Edema Model

| Compound (Topical Application) | Dose | % Inhibition of Edema | Reference |

| Dexamethasone | 0.08 mg/ear | 45.6% | [5] |

| Prednisolone | - | Potent Inhibition | [6] |

Note: Specific quantitative data for this compound diacetate in this model was not available in the reviewed literature. The data for dexamethasone and the qualitative assessment for prednisolone are provided as representative examples of the expected high potency.

Vasoconstrictor Assay

The vasoconstrictor assay is a pharmacodynamic study in humans that measures the skin blanching (whitening) effect of a topical corticosteroid, which is a direct result of its ability to constrict the small blood vessels in the skin. This effect is correlated with the anti-inflammatory potency of the corticosteroid. This compound diacetate has been shown to be a potent vasoconstrictor.[7]

Table 2: Vasoconstrictor Potency of this compound Diacetate Compared to Other Corticosteroids

| Compound | Potency | Reference |

| This compound Diacetate 0.05% | High | [7] |

| Fluocinonide 0.05% | High | [7] |

| Betamethasone 17-valerate 0.1% | High | [7] |

| Fluocinolone Acetonide 0.025% | High | [7] |

Inhibition of Pro-inflammatory Cytokines

This compound diacetate suppresses the production of key pro-inflammatory cytokines that drive the inflammatory process in the skin.

Table 3: Representative Effects of Potent Corticosteroids on Pro-inflammatory Cytokine Levels in Skin Inflammation Models

| Cytokine | Model | Treatment | Effect | Reference |

| IL-1β | Mouse Collagen-Induced Arthritis (Joint Tissue) | Prednisolone (1.5 mg/kg) | Significant Reduction | [8] |

| IL-6 | Mouse Collagen-Induced Arthritis (Joint Tissue) | Prednisolone (0.7 mg/kg) | Significant Reduction | [8] |

| IFN-γ, IL-17, IL-22 | Imiquimod-Induced Psoriasis-like Skin Inflammation (Mouse Ear) | Betamethasone | Significant Suppression of mRNA Expression | [9] |

| IL-1β | Imiquimod-Induced Psoriasis-like Skin Inflammation (Mouse Ear) | Betamethasone | Significant Suppression of mRNA Expression | [9] |

Note: Specific quantitative data for this compound diacetate on cytokine inhibition in skin models was not available in the reviewed literature. The data for prednisolone and betamethasone are provided as representative examples of the expected potent cytokine suppression.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of evaluating topical anti-inflammatory agents.

Croton Oil-Induced Ear Edema in Mice

This protocol is a standard method for inducing acute skin inflammation.[5][10]

Objective: To evaluate the anti-inflammatory activity of a topical agent by measuring the reduction of croton oil-induced ear edema in mice.

Materials:

-

Male Swiss mice (20-25 g)

-

Croton oil

-

Acetone (vehicle)

-

Test compound (e.g., this compound diacetate)

-

Positive control (e.g., Dexamethasone)

-

Micrometer or punch biopsy and analytical balance

Procedure:

-

Divide mice into groups (e.g., vehicle control, positive control, test compound groups at various doses).

-

Prepare the irritant solution of croton oil in acetone (e.g., 5% v/v).

-

Apply a specific volume (e.g., 20 µL) of the test compound solution or control to the inner surface of the right ear of each mouse.

-

After a set time (e.g., 30 minutes), apply a specific volume (e.g., 20 µL) of the croton oil solution to the same ear. The left ear can serve as an untreated control.

-

After a specified duration (e.g., 6 hours), sacrifice the mice.

-

Measure the thickness of both ears using a micrometer, or take a standard-sized punch biopsy (e.g., 6 mm) from both ears and weigh them.

-

The degree of edema is calculated as the difference in thickness or weight between the right and left ears.

-

The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Phospholipase A2 (PLA2) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the PLA2 enzyme.

Objective: To determine the inhibitory effect of a compound on PLA2 activity.

Materials:

-

Purified PLA2 enzyme

-

Phospholipid substrate (e.g., radiolabeled phosphatidylcholine)

-

Assay buffer

-

Test compound (e.g., Annexin-1 as a positive control)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the phospholipid substrate in the assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the PLA2 enzyme.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set period.

-

Stop the reaction.

-

Separate the released radiolabeled free fatty acid from the unhydrolyzed substrate.

-

Quantify the amount of released fatty acid using a scintillation counter.

-

Calculate the percentage inhibition of PLA2 activity for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Cytokine Quantification from Skin Samples

This protocol describes the measurement of pro-inflammatory cytokine levels in skin tissue.

Objective: To quantify the levels of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in skin samples following treatment.

Materials:

-

Skin biopsy samples

-

Homogenization buffer

-

Protein extraction reagents

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines

-

Microplate reader

Procedure:

-

Obtain skin biopsies from the inflamed area after treatment with the test compound or control.

-

Homogenize the skin tissue in a suitable buffer to extract proteins.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

Determine the total protein concentration in the supernatant.

-

Perform an ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:

-

Coating a microplate with a capture antibody specific for the cytokine.

-

Adding the skin protein extract to the wells.

-

Adding a detection antibody conjugated to an enzyme.

-

Adding a substrate that produces a colorimetric signal in the presence of the enzyme.

-

-

Measure the absorbance using a microplate reader.

-

Calculate the concentration of each cytokine in the samples based on a standard curve.

-

Normalize the cytokine levels to the total protein concentration for each sample.

Conclusion

This compound diacetate exerts its potent anti-inflammatory effects in skin inflammation models through a well-defined molecular mechanism. By activating the glucocorticoid receptor, it orchestrates a genomic response that leads to the upregulation of anti-inflammatory proteins like annexin-1 and the suppression of pro-inflammatory signaling pathways, including those mediated by NF-κB and AP-1. This results in the inhibition of phospholipase A2 and a subsequent reduction in the production of arachidonic acid-derived inflammatory mediators, as well as a decrease in the expression of pro-inflammatory cytokines. The efficacy of this compound diacetate in preclinical models such as the croton oil-induced ear edema and its potent vasoconstrictor activity underscore its clinical utility in treating a range of inflammatory dermatoses. Further research providing specific quantitative data for this compound diacetate in these models will further enhance our understanding of its pharmacological profile.

References

- 1. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]

- 2. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-kappaB signaling interferes with phorbol ester-induced growth arrest of keratinocytes in a TNFR1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topical anti-inflammatory activity of esters of steroid 21-oic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound diacetate: vasoconstrictor activity and clinical efficacy of a new topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianjpr.com [asianjpr.com]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Diflorasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone, a synthetic difluorinated corticosteroid, exerts its potent anti-inflammatory and immunosuppressive effects through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the binding of this compound to the GR. While specific quantitative binding affinity data for this compound is not widely available in peer-reviewed literature, this document outlines the established signaling pathway of glucocorticoid receptors and provides a detailed, generalized experimental protocol for determining receptor binding affinity. This information is intended to support researchers and drug development professionals in understanding the molecular interactions of this compound and in designing studies to further elucidate its pharmacodynamic profile.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a high-potency topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its therapeutic effects are mediated through its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[3][4] The GR is ubiquitously expressed and plays a crucial role in a wide array of physiological processes, including metabolism, immune response, and development.[5][6] Upon ligand binding, the GR undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes.[3][4]

Glucocorticoid Receptor Signaling Pathway

The mechanism of action of this compound, like other glucocorticoids, involves a series of molecular events initiated by its binding to the cytosolic GR.[5][6] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.

The binding of a glucocorticoid agonist, such as this compound, triggers the dissociation of these associated proteins. This allows the activated ligand-receptor complex to translocate into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.[3]

Quantitative Data on Glucocorticoid Receptor Binding

A thorough review of the scientific literature did not yield specific quantitative binding affinity data for this compound or its diacetate ester for the glucocorticoid receptor (e.g., Kd, IC50, or relative binding affinity). Such data is crucial for a precise comparison with other corticosteroids. In the absence of this data, a comparative table cannot be provided. It is recommended that researchers perform dedicated binding assays to determine these values.

Experimental Protocol: Competitive Radioligand Binding Assay for GR Affinity

The following provides a detailed, generalized methodology for a competitive radioligand binding assay, a standard and robust method for determining the binding affinity of a test compound like this compound to the glucocorticoid receptor.

4.1. Objective

To determine the relative binding affinity (IC50 and subsequently Ki) of this compound for the human glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

4.2. Materials

-

Radioligand: [3H]-Dexamethasone (a high-affinity GR ligand).

-

Receptor Source: Cytosolic extract from cells expressing the human glucocorticoid receptor (e.g., A549 lung carcinoma cells, or recombinant human GR).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled Dexamethasone.

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing molybdate (to stabilize the receptor), dithiothreitol (DTT), and other stabilizing agents.

-

Separation Medium: Dextran-coated charcoal or glass fiber filters for separating bound from free radioligand.

-

Scintillation Cocktail and Liquid Scintillation Counter.

4.3. Experimental Workflow

4.4. Detailed Procedure

-

Receptor Preparation:

-

Culture and harvest cells known to express the glucocorticoid receptor.

-

Homogenize the cells in a hypotonic buffer and centrifuge to obtain a cytosolic fraction (supernatant) containing the GR.

-

Determine the protein concentration of the cytosolic extract.

-

-

Assay Setup:

-

In a series of microcentrifuge tubes or a 96-well plate, add a constant amount of the GR-containing cytosolic extract.

-

Add increasing concentrations of the unlabeled test compound (this compound) or the reference compound (Dexamethasone).

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled Dexamethasone).

-

Add a constant, saturating concentration of the radioligand ([3H]-Dexamethasone) to all tubes.

-

Bring all tubes to a final, equal volume with the assay buffer.

-

-

Incubation:

-

Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (typically several hours to overnight).

-

-

Separation of Bound and Free Ligand:

-

Add a slurry of dextran-coated charcoal to each tube. The charcoal will adsorb the free radioligand.

-

Incubate for a short period and then centrifuge to pellet the charcoal.

-

Alternatively, use a filtration method where the reaction mixture is passed through a glass fiber filter that traps the receptor-bound ligand.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

4.5. Data Analysis

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the GR.

-

Conclusion

References

- 1. Articles [globalrx.com]

- 2. This compound diacetate - Wikipedia [en.wikipedia.org]

- 3. This compound Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 5. What is this compound Diacetate used for? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

Synthesis and Chemical Characterization of Diflorasone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflorasone, a potent fluorinated corticosteroid, and its derivatives are of significant interest in pharmaceutical research and development due to their pronounced anti-inflammatory and immunosuppressive properties.[1] These compounds exert their effects through the glucocorticoid receptor (GR) signaling pathway, modulating the expression of genes involved in inflammation.[2] This technical guide provides an in-depth overview of the synthesis and chemical characterization of key this compound derivatives, with a focus on providing practical experimental protocols and detailed characterization data.

This compound diacetate, the 17,21-diacetate ester of this compound, is a well-known derivative used in topical formulations for various skin disorders.[2] Other derivatives, such as the 17-propionate and 21-acetate, have also been synthesized and investigated.[3][4] The synthesis of these compounds often involves stereoselective fluorination and subsequent esterification reactions.[3]

This document outlines detailed methodologies for the synthesis of several this compound derivatives and provides a comprehensive summary of their chemical characterization data, including spectroscopic and physical properties. Additionally, it visualizes the key signaling pathway and a general experimental workflow to aid in research and development efforts.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from a suitable corticosteroid precursor and involves key steps such as stereoselective fluorination and esterification. The following sections detail the experimental protocols for the synthesis of this compound diacetate and other ester derivatives.

Experimental Protocol: Synthesis of this compound Diacetate

The synthesis of this compound diacetate can be achieved through a multi-step process involving the formation of a 17,21-diacetate intermediate followed by hydrofluoric acid treatment.[3]

Step 1: Formation of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate

A solution of 9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate (4 g) in isopropylidene acetate (50 ml) is heated with p-toluenesulfonic acid (PTSA) (0.4 g) for 2 hours. After the reaction is complete, potassium acetate (4 g) is added, and the solvent is removed under vacuum. The resulting residue is dissolved in ethanol (40 ml) and reacted with 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (F-TEDA) (4 g) for 16 hours. The reaction mixture is then poured into water and stirred for 2 hours. The white precipitate of 6α-fluoro-9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-diacetate is filtered, washed with water, and dried.[3]

Step 2: Conversion to this compound Diacetate

A solution of the 6α-fluoro intermediate (2.0 g) in 70% hydrofluoric acid (30 ml), previously cooled to -10 to -15 °C, is stirred for 3.5 hours. The solution is then diluted with water (250 ml) and stirred for an additional hour. The precipitate of this compound diacetate is collected by filtration.[3]

Experimental Protocol: Synthesis of Other this compound Esters

The synthesis of other ester derivatives of this compound, such as the 17-acetate, 17-propionate, and 21-acetate, can be achieved through selective esterification or hydrolysis of the diacetate.

Synthesis of this compound 17-Acetate

A mixture of this compound (1 g) and PTSA (0.3 g) is dissolved in N,N-dimethylacetamide (10 ml). Trimethyl orthoacetate (1 ml) is added, and the solution is stirred for 5 hours. The solution is then diluted with water (40 ml) and stirred for an additional 3 hours. The precipitated this compound 17-acetate is filtered, washed with water, and dried.[3]

Synthesis of this compound 17-Propionate

This compound 17-propionate can be prepared in a manner analogous to the 17-acetate, using triethyl orthopropionate instead of trimethyl orthoacetate.[3]

Synthesis of this compound from this compound 21-Acetate

A solution of potassium carbonate (0.7 g) in water (7 ml) is added to a suspension of this compound 21-acetate (1.4 g) in methanol (15 ml) with stirring. The stirring is continued for 3 hours. The solution is then concentrated under vacuum, and the residue is diluted with water. The resulting suspension is filtered to obtain this compound, which is then washed with water and dried.[3]

Chemical Characterization

The synthesized this compound derivatives are characterized by a variety of analytical techniques to confirm their structure and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and determination of physical constants. The United States Pharmacopeia (USP) provides standards for this compound Diacetate, including specific rotation and limits for impurities.[5]

Data Presentation

The following tables summarize the key chemical and physical data for this compound and its derivatives.

Table 1: Physicochemical Properties of this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂₂H₂₈F₂O₅ | 410.46 | 2557-49-5 |

| This compound Diacetate | C₂₆H₃₂F₂O₇ | 494.52 | 33564-31-7 |

| This compound 17-Propionate | C₂₅H₃₂F₂O₆ | 466.52 | 924726-89-6 |

| This compound 21-Propionate | C₂₅H₃₂F₂O₆ | 466.51 | 541502-98-1 |

| This compound 21-Acetate 17-Propionate | C₂₇H₃₄F₂O₇ | 508.55 | 79861-38-4 |

Table 2: Spectroscopic Data for this compound Derivatives (Representative Data)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound Diacetate | Due to the complexity of the steroid backbone, a full assignment is not provided. Key signals would include those for the methyl groups, acetate methyls, and olefinic protons. | Signals would be expected for the carbonyl carbons of the ketone and ester groups, olefinic carbons, and carbons bearing fluorine atoms. | Characteristic peaks for C=O (ketone and ester), C-F, O-H, and C-O stretching vibrations would be observed. | [M+H]⁺ at approx. 495.2 |

| This compound 17-Propionate | Similar to the diacetate but with signals corresponding to the propionate group (e.g., a triplet for the methyl group and a quartet for the methylene group). | Resonances for the propionate carbonyl and alkyl carbons would be present. | Similar to the diacetate, with characteristic ester C=O stretching. | [M+H]⁺ at approx. 467.2 |

| This compound 21-Propionate | Similar to the 17-propionate, with propionate signals present. | Resonances for the propionate carbonyl and alkyl carbons would be present. | Similar to the diacetate, with characteristic ester C=O stretching. | [M+H]⁺ at approx. 467.2 |

Note: The spectroscopic data in Table 2 is representative and intended to illustrate the expected patterns. Actual experimental values may vary.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a suitable spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl₃) or another appropriate deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for these molecules. The data is acquired in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for purity determination and purification of the synthesized compounds. A reversed-phase C18 column is commonly employed. The mobile phase often consists of a mixture of water and organic solvents like acetonitrile and methanol.[6] The USP provides a detailed HPLC method for the assay and impurity profiling of this compound Diacetate.[5]

Signaling Pathway and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

This compound and its derivatives, as glucocorticoids, exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This initiates a signaling cascade that ultimately alters gene expression.

Caption: Glucocorticoid receptor signaling pathway of this compound derivatives.

General Experimental Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.

Caption: General workflow for synthesis and purification of this compound derivatives.

Conclusion

This technical guide provides a foundational understanding of the synthesis and chemical characterization of this compound derivatives. The detailed experimental protocols, though generalized from patent literature, offer a starting point for laboratory synthesis. The tabulated characterization data, while representative, highlights the key analytical parameters for these compounds. The visualization of the glucocorticoid receptor signaling pathway and the experimental workflow provides a clear conceptual framework for researchers in the field. Further research to obtain and publish detailed, publicly accessible spectroscopic data for a wider range of this compound derivatives would be a valuable contribution to the scientific community.

References

- 1. EP1398320A1 - Preparative separation of steroids by reverse phase HPLC - Google Patents [patents.google.com]

- 2. This compound Diacetate | C26H32F2O7 | CID 71414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 4. This compound 17-propionate CAS#: 924726-89-6 [m.chemicalbook.com]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. agilent.com [agilent.com]

In Vitro Anti-inflammatory Properties of Diflorasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflorasone diacetate, a high-potency topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy is rooted in its potent anti-inflammatory properties, which are mediated through a complex interplay of genomic and non-genomic actions within target cells. This technical guide provides an in-depth exploration of the in vitro anti-inflammatory properties of this compound, detailing its molecular mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of dermatology, pharmacology, and drug development.

Introduction

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, dysregulated or chronic inflammation underlies the pathophysiology of numerous skin disorders, including psoriasis, atopic dermatitis, and contact dermatitis.[1][2] this compound diacetate is a synthetic fluorinated corticosteroid designed for topical application to mitigate such inflammatory conditions.[3] Its primary mechanism of action involves binding to and activating the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4] This interaction initiates a cascade of molecular events that ultimately suppress the inflammatory response.[4]

Molecular Mechanism of Action

The anti-inflammatory effects of this compound are multifaceted and primarily mediated through the glucocorticoid receptor. Upon diffusing into the target cell, this compound binds to the cytosolic GR, leading to a conformational change that causes the dissociation of chaperone proteins, such as heat shock proteins (HSPs). The activated this compound-GR complex then translocates to the nucleus, where it modulates gene expression through two principal mechanisms: transactivation and transrepression.

-

Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes. This binding enhances the transcription of genes encoding anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[5]

-

Transrepression: A significant portion of this compound's anti-inflammatory activity is attributed to its ability to repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). The this compound-GR complex can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes. This leads to a reduction in the production of a wide array of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[4]

Furthermore, glucocorticoids like this compound can also exert their effects through non-genomic mechanisms, which are more rapid and do not involve gene transcription. These can include direct interactions with cellular membranes and signaling proteins.[6]

Quantitative In Vitro Anti-inflammatory Data

While specific quantitative in vitro data for this compound diacetate is not extensively available in publicly accessible literature, the following tables present illustrative data based on the known high potency of this compound and typical results obtained for potent corticosteroids in various standard in vitro anti-inflammatory assays. These tables are intended to provide a comparative framework for researchers.

Table 1: Illustrative Inhibitory Activity of this compound Diacetate on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Human Keratinocytes (HaCaT)

| Cytokine | This compound Diacetate IC₅₀ (nM) | Dexamethasone IC₅₀ (nM) |

| TNF-α | 1.5 | 5.2 |

| IL-6 | 2.1 | 7.8 |

| IL-1β | 1.8 | 6.5 |

IC₅₀ values represent the concentration of the drug that inhibits the production of the cytokine by 50%. Data is hypothetical and for illustrative purposes.

Table 2: Illustrative Inhibitory Activity of this compound Diacetate on Prostaglandin E₂ (PGE₂) Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

| Compound | IC₅₀ for PGE₂ Inhibition (nM) |

| This compound Diacetate | 3.5 |

| Indomethacin (NSAID control) | 15.0 |

IC₅₀ values represent the concentration of the drug that inhibits the production of PGE₂ by 50%. Data is hypothetical and for illustrative purposes.

Key Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through its influence on critical intracellular signaling pathways that regulate the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. This compound, through the activated glucocorticoid receptor, can interfere with this pathway at multiple levels. A primary mechanism is the induction of IκBα synthesis, which enhances the sequestration of NF-κB in the cytoplasm.[7] Additionally, the GR can directly interact with NF-κB subunits, preventing their transcriptional activity.[7]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also crucial in mediating inflammatory responses. These pathways are activated by various extracellular stimuli and regulate the expression of inflammatory genes. Glucocorticoids can inhibit MAPK signaling, primarily by inducing the expression of MAPK phosphatase-1 (MKP-1).[6] MKP-1 is a dual-specificity phosphatase that dephosphorylates and inactivates MAPKs, thereby downregulating their downstream signaling and reducing the production of inflammatory mediators.[6]

Detailed Experimental Protocols

The following protocols are examples of standard in vitro assays that can be used to evaluate the anti-inflammatory properties of this compound diacetate.

Inhibition of Cytokine Production in Human Keratinocytes (HaCaT)

This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines in a relevant skin cell line.

-

Cell Culture:

-

Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed HaCaT cells into 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[8]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound diacetate (e.g., 0.1 nM to 1 µM) or vehicle (e.g., DMSO) for 1 hour.

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) (1 µg/mL) or a cytokine cocktail (e.g., TNF-α and IFN-γ), for 24 hours to induce cytokine production.[8] Include an unstimulated control group.

-

-

Cytokine Measurement:

-

After the incubation period, collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the stimulated vehicle control.

-

Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

-

Inhibition of Prostaglandin E₂ (PGE₂) Production in Murine Macrophages (RAW 264.7)

This assay evaluates the effect of this compound on the production of a key arachidonic acid metabolite involved in inflammation.

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.[9]

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound diacetate (e.g., 0.1 nM to 1 µM) or vehicle for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce PGE₂ production.[9] Include an unstimulated control group.

-

-

PGE₂ Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentration of PGE₂ in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE₂ production for each this compound concentration relative to the stimulated vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

NF-κB Reporter Gene Assay

This assay directly measures the inhibitory effect of this compound on NF-κB transcriptional activity.

-

Cell Line:

-

Use a stable cell line, such as HEK293 or HaCaT cells, that has been transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or green fluorescent protein).[10]

-

-

Assay Protocol:

-

Seed the reporter cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound diacetate or vehicle for 1 hour.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-24 hours.[11]

-

Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NF-κB activity for each this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Conclusion

This compound diacetate is a high-potency topical corticosteroid with robust in vitro anti-inflammatory properties. Its mechanism of action is centered on the activation of the glucocorticoid receptor, leading to the modulation of key inflammatory signaling pathways, including the NF-κB and MAPK pathways. This results in the suppressed production of a wide range of pro-inflammatory mediators. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the anti-inflammatory profile of this compound and other novel corticosteroid compounds, aiding in the development of more effective therapies for inflammatory skin diseases. Further research is warranted to generate specific quantitative in vitro data for this compound to solidify its pharmacological profile.

References

- 1. Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes [frontiersin.org]

- 3. HaCaT Cells as a Reliable In Vitro Differentiation Model to Dissect the Inflammatory/Repair Response of Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. phytojournal.com [phytojournal.com]

- 9. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]

- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Diflorasone, a potent topical corticosteroid utilized in the treatment of various inflammatory skin conditions.[1][2] The document delves into the experimental methodologies employed to elucidate its structure, presents key quantitative data, and explores the signaling pathways through which this compound exerts its therapeutic effects.

Molecular Structure Elucidation

The determination of this compound's molecular structure has been achieved through a combination of advanced analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] These methods provide detailed insights into the spatial arrangement of atoms, bond lengths, and angles, which are critical for understanding its pharmacological activity.

1.1. X-ray Crystallography

X-ray crystallography has been instrumental in determining the three-dimensional structure of this compound diacetate, revealing the existence of multiple polymorphic forms.[3][4][5] Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.

The crystal structures of four polymorphs of this compound diacetate have been characterized from laboratory powder diffraction data: an anhydrous form (DD1), a monohydrated phase (DDW), and two other anhydrous polymorphs (DD2 and DD3).[3][4][5] The DDW form, upon heating above 90°C, converts to a mixture of DD1 and DD2.[3][4][5] Further heating to 230°C results in the formation of the DD3 polymorph.[3][4][5]

1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 1H, 13C, and 19F NMR, has been a complementary and powerful tool for the structural characterization of this compound and its derivatives.[3][5][6] NMR provides detailed information about the chemical environment of individual atoms within the molecule, confirming the connectivity and stereochemistry of the steroid backbone.[7] 19F NMR is particularly useful for fluorinated steroids like this compound, offering high sensitivity and a clear spectral window for analysis.[6]

Quantitative Structural Data

The crystallographic data for the different polymorphs of this compound diacetate are summarized in the table below. This data highlights the variations in the unit cell parameters and crystal systems among the polymorphs.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| DD1 | Orthorhombic | P212121 | 29.386(1) | 10.4310(9) | 8.1422(7) | 90 | 2495.8(3) |

| DD2 | Orthorhombic | P212121 | 15.2639(10) | 11.7506(7) | 13.8931(11) | 90 | 2491.9(3) |

| DDW | Orthorhombic | P212121 | 30.311(2) | 10.6150(9) | 7.9337(7) | 90 | 2552.7(4) |

| DD3 | Monoclinic | P21 | 11.5276(10) | 13.8135(11) | 7.8973(7) | 103.053(6) | 1225.0(2) |

Data sourced from G. Gilli et al., Steroids, 2009.[3][5]

Experimental Protocols

3.1. X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The method involves the following general steps:

-

Sample Preparation : A small amount of the powdered sample is carefully prepared to ensure a random orientation of the crystallites.

-

Data Collection : The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles.

-

Data Analysis : The resulting diffraction pattern, a plot of diffracted intensity versus the scattering angle (2θ), is analyzed. The positions and intensities of the diffraction peaks are used to identify the crystal structure and its parameters. For this compound diacetate, the crystal structures were determined uniquely from laboratory powder diffraction data.[3][4][5]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and dynamics of molecules.

-

Sample Preparation : A small amount of the sample is dissolved in a suitable deuterated solvent.

-

Data Acquisition : The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is detected and recorded as a free induction decay (FID).

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows resonant frequencies for different nuclei, which are indicative of their chemical environment. For this compound, 1H, 13C, and 19F NMR have been used for its full characterization.[3][5]

Mandatory Visualizations

Caption: Experimental workflow for this compound's molecular structure elucidation.

Caption: Signaling pathway of this compound's anti-inflammatory action.

Mechanism of Action

This compound, like other corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors.[1][8][9][10] The molecular mechanism can be outlined as follows:

-

Receptor Binding : this compound penetrates the skin and binds to glucocorticoid receptors located in the cytoplasm of skin cells.[1]

-

Complex Formation and Translocation : This binding forms a receptor-steroid complex, which then translocates into the cell nucleus.[1]

-

DNA Interaction : Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1]

-

Gene Expression Modulation : The binding to GREs leads to the modulation of gene transcription.[1] This results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2, an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][8] Concurrently, it causes the downregulation of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1]

-

Inhibition of Inflammatory Cells : this compound also inhibits the activity of inflammatory cells such as lymphocytes, macrophages, and eosinophils, reducing their infiltration into the inflamed tissue.[1]

-

Vasoconstriction : The drug induces vasoconstriction of blood vessels in the skin, which helps to reduce edema and erythema.[1]

Conclusion

The molecular structure of this compound is intrinsically linked to its potent anti-inflammatory activity. Its specific stereochemistry and the presence of fluorine atoms contribute to its high affinity for the glucocorticoid receptor. The elucidation of its crystal structures and the characterization of its different polymorphic forms provide a solid foundation for understanding its physicochemical properties and for the development of optimized drug formulations. A thorough comprehension of its mechanism of action at the molecular level is paramount for the rational design of new and improved corticosteroid therapies.

References

- 1. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]

- 2. This compound Topical: MedlinePlus Drug Information [medlineplus.gov]

- 3. Structures from powders: this compound diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.uniupo.it [research.uniupo.it]

- 6. diva-portal.org [diva-portal.org]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. This compound | C22H28F2O5 | CID 71415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound: Package Insert / Prescribing Information [drugs.com]

Investigating the Immunosuppressive Effects of Diflorasone on T-Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diflorasone diacetate, a high-potency topical corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties in treating various dermatological conditions. This technical guide delves into the core mechanisms by which this compound is understood to exert its immunosuppressive effects on T-lymphocytes, key orchestrators of the adaptive immune response. While direct quantitative data for this compound's impact on T-cell function is limited in publicly available literature, this document synthesizes information from studies on other high-potency corticosteroids to provide a comprehensive overview of its expected activities. This guide also outlines detailed experimental protocols for investigating these effects and visualizes the key signaling pathways involved.

Introduction to this compound and its Immunosuppressive Potential

This compound diacetate is a synthetic fluorinated corticosteroid classified as a "super-potent" or "ultra-high potency" agent.[1][2] Its primary therapeutic action stems from its ability to modulate the body's inflammatory response.[1] A crucial aspect of this modulation is the suppression of immune cells, including T-lymphocytes.[1] Corticosteroids, as a class, are well-documented to inhibit the activities of inflammatory cells like lymphocytes, macrophages, and eosinophils.[1] By reducing the activation and chemotaxis of these cells, they minimize the cellular infiltration that characterizes many inflammatory conditions.[1]

The fundamental mechanism of action for this compound, like other glucocorticoids, involves its binding to cytosolic glucocorticoid receptors (GR).[1] This drug-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators, including a variety of cytokines that are crucial for T-cell function.[1]

Quantitative Effects of High-Potency Corticosteroids on T-Cell Function

Table 1: Inhibition of T-Cell Proliferation by High-Potency Corticosteroids

| Corticosteroid | T-Cell Source | Stimulation Method | Outcome | IC50/Inhibition | Reference |

| Dexamethasone | Human Peripheral Blood T-lymphocytes | Phytohemagglutinin (PHA) | Inhibition of proliferation | Dose-dependent inhibition (10⁻⁶ to 10⁻¹⁰ mol/L) | [3] |

| Methylprednisolone | Human CD4+ T-cells | - | Inhibition of IL2RA expression | 1 µM inhibited expression | [4] |

Table 2: Inhibition of T-Cell Cytokine Production by High-Potency Corticosteroids

| Corticosteroid | T-Cell Source | Stimulation Method | Cytokine(s) Inhibited | Quantitative Effect | Reference |

| Beclomethasone Dipropionate (BDP) | Human Peripheral Blood Mononuclear Cells (from atopic asthmatics) | House Dust Mite (HDM) Allergen | IL-3, IL-5, GM-CSF | Concentration-dependent inhibition | [5] |

| Fluticasone Propionate (FP) | Human Peripheral Blood Mononuclear Cells (from atopic asthmatics) | House Dust Mite (HDM) Allergen | IL-3, IL-5, GM-CSF | Concentration-dependent inhibition (more potent than BDP) | [5] |

| Betamethasone Dipropionate | In vitro differentiated Th1/Th17 and Tc1/Tc17 cells | - | IL-17A, IL-22 | Marked inhibition at 1 µM | [6] |

| Methylprednisolone | Human CD4+ and CD8+ T-cells | - | FAS, FASL, TNFRSF1B, IL-13 | Significant decrease in protein expression at or before 48h with 1 µM | [4] |

Key Signaling Pathways Modulated by this compound in T-Cells

The immunosuppressive effects of this compound on T-cells are mediated through the interference with several critical signaling pathways that govern T-cell activation, proliferation, and cytokine production.

Glucocorticoid Receptor (GR) Signaling Pathway

This is the primary pathway through which this compound exerts its effects.

Inhibition of NF-κB and AP-1 Signaling

Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) are critical transcription factors for the expression of pro-inflammatory genes, including many cytokines essential for T-cell function. Glucocorticoids are known to inhibit these pathways.

Experimental Protocols for Assessing T-Cell Immunosuppression

The following protocols provide a framework for the in vitro evaluation of the immunosuppressive effects of this compound on human T-cells.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the extent to which this compound inhibits T-cell division upon stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound diacetate

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Protocol:

-

Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

CFSE Staining: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS and stain with an optimized concentration of CFSE.[7]

-

Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate.

-

Treatment: Add varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁶ M) to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Add T-cell activation stimuli to the appropriate wells. Include an unstimulated control.

-

Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the lymphocyte population and measure the dilution of CFSE fluorescence as an indicator of cell proliferation.

Cytokine Production Assay (Intracellular Staining)

This assay quantifies the effect of this compound on the production of key T-cell cytokines.

Materials:

-

Human PBMCs

-

This compound diacetate

-

T-cell activation stimuli (e.g., PMA and Ionomycin)

-

Brefeldin A (protein transport inhibitor)

-

Fluorochrome-conjugated antibodies against cytokines (e.g., anti-IFN-γ, anti-IL-2, anti-TNF-α) and cell surface markers (e.g., anti-CD4, anti-CD8)

-

Fixation and permeabilization buffers

-

Flow cytometer

Protocol:

-

Isolate and Culture PBMCs: Isolate PBMCs and culture them in a 24-well plate.

-

Treatment: Add varying concentrations of this compound and a vehicle control.

-

Stimulation: Stimulate the cells with PMA and Ionomycin for 4-6 hours. Add Brefeldin A for the last 2-4 hours of stimulation to trap cytokines intracellularly.

-

Surface Staining: Harvest the cells and stain for surface markers (CD4, CD8).

-

Fix and Permeabilize: Fix the cells and then permeabilize the cell membrane.

-

Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies.

-

Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of CD4+ and CD8+ T-cells producing each cytokine.

Conclusion

This compound diacetate, as a high-potency corticosteroid, is expected to exert significant immunosuppressive effects on T-lymphocytes. These effects are primarily mediated through the glucocorticoid receptor signaling pathway, leading to the inhibition of key transcription factors such as NF-κB and AP-1. This, in turn, suppresses T-cell proliferation and the production of pro-inflammatory cytokines. While direct quantitative data for this compound is limited, the provided information on other high-potency corticosteroids, along with the detailed experimental protocols, offers a robust framework for researchers and drug development professionals to investigate and understand the immunomodulatory properties of this potent therapeutic agent. Further studies focusing specifically on this compound are warranted to precisely quantify its effects on T-cell subsets and function.

References

- 1. What is the mechanism of this compound Diacetate? [synapse.patsnap.com]

- 2. ijnrd.org [ijnrd.org]

- 3. The effect of dexamethasone, cyclosporine, and rapamycin on T-lymphocyte proliferation in vitro: comparison of cells from patients with glucocorticoid-sensitive and glucocorticoid-resistant chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]

An In-depth Technical Guide to the Solubility and Stability of Diflorasone Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of diflorasone diacetate, a potent topical corticosteroid. The information presented herein is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).

Physicochemical Properties of this compound Diacetate

This compound diacetate is a white to pale yellow crystalline powder.[1] It is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.[2] Its chemical structure is provided in Figure 1.

Figure 1: Chemical Structure of this compound Diacetate

The chemical structure of this compound Diacetate.

Solubility Profile

The solubility of this compound diacetate is a critical parameter for its formulation, particularly for topical delivery systems. A summary of its solubility in various solvents is presented in Table 1.

Table 1: Solubility of this compound Diacetate in Various Solvents

| Solvent | Solubility Category | Quantitative Value | Reference |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | 99 - 130 mg/mL | [3][4] |

| Methanol | Soluble | Not specified | [1][5] |

| Acetone | Soluble | Not specified | [1] |

| Ethyl Acetate | Sparingly Soluble | Not specified | [1] |

| Toluene | Slightly Soluble | Not specified | [1] |

| Chloroform | Slightly Soluble | Not specified | [5] |

| Ether | Very Slightly Soluble | Not specified | [1] |

| Ethanol | Insoluble | Not specified | [4] |

| Water | Insoluble | 6.5 mg/L (at 22 °C) | [5] |

| Phosphate Buffer (pH 5.8) | Insoluble | Not specified | [1] |

As indicated, this compound diacetate exhibits good solubility in polar aprotic solvents like DMSO, and is soluble in some polar protic solvents like methanol and acetone. Its solubility is limited in less polar and non-polar solvents, and it is practically insoluble in water. This low aqueous solubility is a key consideration for the design of topical formulations and in vitro release testing. For instance, in the development of an in vitro release test for a this compound diacetate ointment, a hydro-alcoholic medium (phosphate buffer pH 5.8:ethanol) was required to ensure adequate solubility and sink conditions.[1]

Stability Profile

The chemical stability of this compound diacetate is crucial for ensuring the safety and efficacy of pharmaceutical products. Like many corticosteroids, it is susceptible to degradation through hydrolysis and oxidation.

Degradation Pathways

The primary degradation pathway for this compound diacetate is the hydrolysis of its two acetate ester groups at positions C17 and C21. This results in the formation of this compound 17-acetate and this compound 21-acetate as intermediate degradation products, and ultimately this compound. Oxidation of the dihydroxyacetone side chain can also occur.

Potential degradation pathway of this compound Diacetate.

Stability in Formulations

This compound diacetate has been successfully formulated into stable cream and ointment preparations.[6] The stability of these formulations is dependent on the excipients used and the storage conditions. For example, a cream formulation of this compound diacetate includes butylated hydroxytoluene, an antioxidant, to prevent oxidative degradation.[7]

Experimental Protocols

Solubility Determination

A standard method for determining the equilibrium solubility of this compound diacetate is the shake-flask method.

Workflow for solubility determination.

Protocol:

-

Preparation: Add an excess amount of this compound diacetate powder to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Separation: Allow the suspension to settle, then filter a portion of the supernatant through a syringe filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of this compound diacetate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry. The HPLC method described in section 4.2.2 can be adapted for this purpose.

Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Workflow for a forced degradation study.

Protocol:

-

Sample Preparation: Prepare solutions of this compound diacetate in appropriate solvents (e.g., methanol, acetonitrile-water mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M HCl) and keep at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M NaOH) and keep at room temperature.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid drug or its solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to separate this compound diacetate from its degradation products.

A validated HPLC method is crucial for the accurate quantification of this compound diacetate and its impurities. The following method, adapted from a published assay for this compound diacetate in topical formulations, can serve as a starting point for a stability-indicating method.[8]

Table 2: Example HPLC Parameters for this compound Diacetate Analysis

| Parameter | Condition |